REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH:8]2[CH:9]3[CH2:12][CH2:13][CH:7]2[C:6]([CH3:14])([C:10]3=[CH2:11])[CH2:5][CH2:4][CH2:3]1.C(O)(=[O:18])C>C1(C)C=CC=CC=1>[CH3:9][C:10]1([CH3:11])[CH:12]2[C:3]3([CH2:14][CH:6]1[CH2:5][CH2:4]3)[C:2]([CH3:15])([CH3:1])[CH2:8][CH2:7][C:13]2=[O:18]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CC1(CCCC2(C3C1C(C2=C)CC3)C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
in 4 hours while stirring at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
CUSTOM
|
Details
|
to carry out isomerization reaction
|
Type
|
WASH
|
Details
|
This reaction mixture was washed with ice and water
|
Type
|
DISTILLATION
|
Details
|
a saturated sodium hydrogencarbonate aqueous solution and a saturated saline solution and refined by distillation
|
Type
|
DISTILLATION
|
Details
|
after refined by distillation, it
|
Type
|
ADDITION
|
Details
|
was mixed with 1800 ml of methylene chloride and 900 ml of a 0.5 mole/L sodium hydrogencarbonate aqueous solution
|
Type
|
ADDITION
|
Details
|
by slowly adding
|
Type
|
CUSTOM
|
Details
|
at 10° C.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with a 1 mole/L sodium hydroxide aqueous solution and water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product
|
Type
|
ADDITION
|
Details
|
260 ml of a boron trifluoride diethyl ether complex was slowly dropwise added
|
Type
|
CUSTOM
|
Details
|
at 5° C.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with water and refined by distillation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC3(C(CCC(C13)=O)(C)C)C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH:8]2[CH:9]3[CH2:12][CH2:13][CH:7]2[C:6]([CH3:14])([C:10]3=[CH2:11])[CH2:5][CH2:4][CH2:3]1.C(O)(=[O:18])C>C1(C)C=CC=CC=1>[CH3:9][C:10]1([CH3:11])[CH:12]2[C:3]3([CH2:14][CH:6]1[CH2:5][CH2:4]3)[C:2]([CH3:15])([CH3:1])[CH2:8][CH2:7][C:13]2=[O:18]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CC1(CCCC2(C3C1C(C2=C)CC3)C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
in 4 hours while stirring at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
CUSTOM
|
Details
|
to carry out isomerization reaction
|
Type
|
WASH
|
Details
|
This reaction mixture was washed with ice and water
|
Type
|
DISTILLATION
|
Details
|
a saturated sodium hydrogencarbonate aqueous solution and a saturated saline solution and refined by distillation
|
Type
|
DISTILLATION
|
Details
|
after refined by distillation, it
|
Type
|
ADDITION
|
Details
|
was mixed with 1800 ml of methylene chloride and 900 ml of a 0.5 mole/L sodium hydrogencarbonate aqueous solution
|
Type
|
ADDITION
|
Details
|
by slowly adding
|
Type
|
CUSTOM
|
Details
|
at 10° C.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with a 1 mole/L sodium hydroxide aqueous solution and water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product
|
Type
|
ADDITION
|
Details
|
260 ml of a boron trifluoride diethyl ether complex was slowly dropwise added
|
Type
|
CUSTOM
|
Details
|
at 5° C.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with water and refined by distillation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC3(C(CCC(C13)=O)(C)C)C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |